3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanoic acid calcium

Catalog No.
S560818
CAS No.
137-08-6
M.F
C9H17CaNO5
M. Wt
259.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propa...

CAS Number

137-08-6

Product Name

3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanoic acid calcium

IUPAC Name

calcium bis(3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate)

Molecular Formula

C9H17CaNO5

Molecular Weight

259.31 g/mol

InChI

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/t7-;/m0./s1

InChI Key

ZIWNLPKLQFDFEU-FJXQXJEOSA-N

SMILES

Array

Synonyms

B 5, Vitamin, B5, Vitamin, Calcium Pantothenate, Dexol, Pantothenate, Calcium, Pantothenate, Zinc, Pantothenic Acid, Vitamin B 5, Vitamin B5, Zinc Pantothenate

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Ca+2]

The exact mass of the compound Calcium pantothenate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36292. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of polymer in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Calcium D-pantothenate is the calcium salt of the dextrorotatory isomer of pantothenic acid, universally recognized as the most commercially viable and processable form of Vitamin B5. As an essential precursor to Coenzyme A (CoA) and acyl carrier proteins, it is critical for cellular metabolism and lipid synthesis. In its pure form, it presents as a white, free-flowing powder with high water solubility (approximately 50 mg/mL at 25°C) and a stable pH profile of 6.8–7.2 in aqueous solution [1]. Because the free acid form of Vitamin B5 is inherently unstable and difficult to process, the calcium salt has become the benchmark material for pharmaceutical tableting, dietary supplements, and industrial feed premixes, offering an optimal balance of bioavailability, thermal stability, and handling characteristics .

Substituting Calcium D-pantothenate with alternative salts, free acids, or racemic mixtures introduces severe formulation and dosing liabilities. The free D-pantothenic acid is a viscous, highly hygroscopic oil that rapidly degrades, making it entirely unsuitable for dry blending or long-term storage [1]. While sodium pantothenate offers better chemical stability than the free acid, its extreme hygroscopicity leads to rapid clumping in humid environments and complicates effervescent or low-sodium formulations. Furthermore, substituting the pure D-isomer with the cheaper racemic Calcium DL-pantothenate halves the biological efficacy, as the L-isomer is biologically inactive and cannot be utilized for Coenzyme A synthesis [2]. Consequently, deviations from the pure D-calcium salt compromise shelf life, processability, and physiological performance, leading to higher downstream manufacturing costs.

Solid-State Stability vs. Free Acid Viscosity

The free form of D-pantothenic acid exists as a highly viscous, unstable oil that is prone to rapid degradation and is nearly impossible to process in standard dry-blending or tableting equipment [1]. In stark contrast, Calcium D-pantothenate (CAS 137-08-6) is crystallized into a stable, free-flowing white powder with a melting point of approximately 190°C [1]. This solid-state transformation eliminates the handling bottlenecks associated with viscous liquids, enabling seamless integration into high-speed tablet presses and dry nutritional premixes with minimal production loss.

Evidence DimensionPhysical state and processability
Target Compound DataFree-flowing solid powder (MP ~190°C)
Comparator Or BaselineD-pantothenic acid (Viscous, unstable oil)
Quantified DifferenceTransition from unprocessable liquid to stable solid
ConditionsStandard ambient manufacturing conditions

Enables the use of standard dry-blending and tableting equipment, eliminating the need for specialized liquid-handling infrastructure.

Moisture Resistance vs. Sodium Pantothenate

While sodium pantothenate is sometimes considered as an alternative salt, it is highly hygroscopic and prone to severe clumping when exposed to ambient humidity. Calcium D-pantothenate, conversely, is only slightly hygroscopic and maintains its structural integrity and flow properties even in humid environments . Industrial handling data demonstrates that the calcium salt resists moisture uptake significantly better than the sodium equivalent, which directly translates to reduced caking during bulk storage and an extended standard shelf life of up to 36 months under ambient conditions (<25°C) .

Evidence DimensionHygroscopicity and bulk powder stability
Target Compound DataSlightly hygroscopic; maintains flowability (36-month shelf life)
Comparator Or BaselineSodium pantothenate (Highly hygroscopic; prone to clumping)
Quantified DifferenceSignificant reduction in moisture-induced caking
ConditionsBulk storage and ambient humidity exposure (<25°C)

Prevents powder caking and formulation failure in humid environments, reducing waste and extending product shelf life.

Enantiomeric Purity vs. DL-Racemic Mixtures

In biological systems, only the dextrorotatory (D-) isomer of pantothenic acid is enzymatically converted into Coenzyme A. Procurement of the cheaper racemic mixture, Calcium DL-pantothenate, results in a drastic reduction in efficacy. Standard nutritional guidelines and biological assays confirm that the DL-racemate possesses only 46% to 50% of the biological activity of pure Calcium D-pantothenate [1]. Therefore, utilizing the pure D-isomer allows formulators to achieve target biological endpoints with half the mass of the active pharmaceutical ingredient (API), optimizing both payload capacity and formulation costs.

Evidence DimensionRelative biological activity
Target Compound Data100% relative biological activity (pure D-isomer)
Comparator Or BaselineCalcium DL-pantothenate (~46-50% biological activity)
Quantified DifferenceApprox. 2-fold higher biological efficacy per gram
ConditionsIn vivo Coenzyme A biosynthesis and nutritional assays

Allows formulators to halve the required dosage mass compared to racemic mixtures, freeing up space in multi-ingredient tablets and capsules.

High-Speed Tableting for Multivitamin Supplements

Because Calcium D-pantothenate is a free-flowing, slightly hygroscopic powder, it is the preferred choice for high-throughput tableting operations where the viscous free acid or clumping sodium salt would cause machinery jamming and inconsistent dosing .

Dry Premix Manufacturing for Animal Nutrition

The compound's exceptional 36-month shelf life and resistance to ambient humidity make it the industry standard for bulk agricultural feed premixes, ensuring that the active Vitamin B5 does not degrade before consumption .

Low-Sodium Dietary and Clinical Formulations

By utilizing the calcium salt rather than sodium pantothenate, formulators can deliver high doses of Vitamin B5 without adding to the sodium load of the final product, which is critical for specialized clinical nutrition and low-sodium consumer markets [1].

High-Efficacy API Sourcing for Coenzyme A Biosynthesis

Due to its 100% enantiomeric purity, Calcium D-pantothenate is the mandatory selection for pharmaceutical and high-end nutraceutical applications targeting Coenzyme A synthesis, as it requires half the dosage mass of the DL-racemate [1].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

259.0732635 Da

Monoisotopic Mass

259.0732635 Da

Heavy Atom Count

16

UNII

568ET80C3D

Pharmacology

Calcium Pantothenate is the calcium salt of the water-soluble vitamin B5, ubiquitously found in plants and animal tissues with antioxidant property. Pentothenate is a component of coenzyme A (CoA) and a part of the vitamin B2 complex. Vitamin B5 is a growth factor and is essential for various metabolic functions, including the metabolism of carbohydrates, proteins, and fatty acids. This vitamin is also involved in the synthesis of cholesterol, lipids, neurotransmitters, steroid hormones, and hemoglobin.

MeSH Pharmacological Classification

Vitamin B Complex

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA31 - Calcium pantothenate
D - Dermatologicals
D03 - Preparations for treatment of wounds and ulcers
D03A - Cicatrizants
D03AX - Other cicatrizants
D03AX04 - Calcium pantothenate

Other CAS

137-08-6

Wikipedia

Calcium pantothenate

Use Classification

EPA Safer Chemical Functional Use Classes -> Skin Conditioning Agents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Cosmetics -> Antistatic; Hair conditioning

General Manufacturing Information

.beta.-Alanine, N-[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]-, calcium salt (2:1): ACTIVE

Dates

Last modified: 09-12-2023

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